Dihydroxyacetone phosphate dilithium salt

Overview

Description

Synthesis Analysis

DHAP is synthesized through several chemical and enzymatic methods. An improved synthesis approach involves the reaction of 2,5-diethoxy-p-dioxane-2,5-dimethanol with a trivalent phosphorylating agent, followed by oxidation and hydrogenation to produce DHAP as a stable trisodium salt, with subsequent treatment generating DHAP in high yield (Pederson, Esker, & Wong, 1991). Additionally, enzymatic methods for DHAP generation have been developed, utilizing acid phosphatase from Shigella flexneri and pyrophosphate as a cheap phosphate donor, demonstrating efficient synthesis for use in cascade reactions (van Herk, Hartog, Schoemaker, & Wever, 2006).

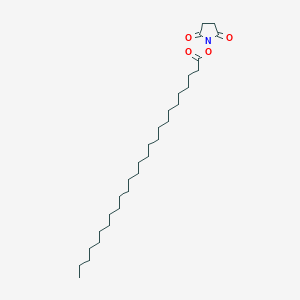

Molecular Structure Analysis

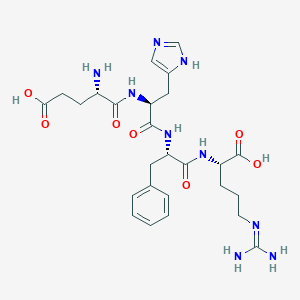

The molecular structure of DHAP has been extensively studied, revealing its existence in both monomeric and dimeric forms. Crystallographic studies have shown DHAP in various crystalline salts, indicating the presence of monomeric DHAP in an extended cisoid conformation and dimeric forms under specific conditions. These structures highlight the versatility of DHAP's physical state and its potential for storage and application in various chemical processes (Ślepokura & Lis, 2010).

Chemical Reactions and Properties

DHAP's reactivity is characterized by its ability to exist in a mixture of keto, gem-diol, and enolic forms, with the keto form being the primary reactive species in enzymatic reactions. The ratio of these forms and their interconvertibility are crucial for understanding DHAP's role in metabolic pathways and its enzymological implications (Reynolds, Yates, & Pogson, 1971).

Physical Properties Analysis

The physical properties of DHAP, including its crystalline forms and stability, have been detailed through structural characterization studies. These studies demonstrate the compound's existence in various hydrated forms and its stability under different conditions, which is essential for its storage and application in biochemical syntheses (Ślepokura & Lis, 2006).

Chemical Properties Analysis

The chemical properties of DHAP, particularly its role as a precursor in various biochemical syntheses, have been elucidated. It serves as a key intermediate in the enzymatic synthesis of polyhydroxylated compounds and has been used in aldolase-catalyzed condensations to produce monosaccharides and their derivatives. This highlights DHAP's versatility as a C3 building block in organic synthesis and its application in the synthesis of biologically important molecules (Effenberger & Straub, 1987).

Scientific Research Applications

Application in Fructose Metabolism, Triose and Glycation Research

- Summary of the Application : Dihydroxyacetone phosphate (DHAP) is used in fructose metabolism, triose and glycation research . It is used in studies involving the metabolism of three-carbon sugar pools and their roles in physiological and physical processes .

- Results or Outcomes : The results or outcomes would also depend on the specific study or experiment. The sources did not provide detailed information on the results or outcomes obtained from using DHAP in these fields .

Application in Chemical and Enzymatic Routes to DHAP

- Summary of the Application : DHAP-dependent aldolases are attractive because four different types are available that allow access to a complete set of diastereomers of vicinal diols from achiral aldehyde acceptors and the DHAP donor substrate . While the substrate specificity for the acceptor is rather relaxed, these enzymes show only very limited tolerance for substituting the donor .

- Methods of Application or Experimental Procedures : Enzymatic routes to DHAP follow one of three general routes from cheap unphosphorylated precursors: from dihydroxyacetone to DHAP, from glycerol via glycerol phosphate to DHAP, or via multi-step routes that mimic glycolysis .

- Results or Outcomes : While the various chemical routes suffer from either low yields, complicated work-up, or toxic reagents or catalysts, the enzymatic routes suffer from complex product mixtures and the need to assemble multiple enzymes into one reaction scheme .

Application in Triosephosphate Isomerase Assays

- Summary of the Application : Dihydroxyacetone phosphate dilithium salt is used as a substrate for triosephosphate isomerase assays .

- Results or Outcomes : The results or outcomes would also depend on the specific study or experiment. The sources did not provide detailed information on the results or outcomes obtained from using DHAP in these fields .

Application in Cellular Glycation Stress Studies

- Summary of the Application : Dihydroxyacetone phosphate may be used to study cellular glycation stress .

- Results or Outcomes : The results or outcomes would also depend on the specific study or experiment. The sources did not provide detailed information on the results or outcomes obtained from using DHAP in these fields .

Application in Aldolase Assays

- Summary of the Application : Dihydroxyacetone phosphate may be used as a substrate to help identify, differentiate and characterize fructose-bisphosphate aldolase(s) (ALDOA) .

- Results or Outcomes : The results or outcomes would also depend on the specific study or experiment. The sources did not provide detailed information on the results or outcomes obtained from using DHAP in these fields .

Application in Multi-Enzyme Arrangements

- Summary of the Application : Enzymatic routes to DHAP follow one of three general routes from cheap unphosphorylated precursors: from dihydroxyacetone to DHAP, from glycerol via glycerol phosphate to DHAP, or via multi-step routes that mimic glycolysis .

- Methods of Application or Experimental Procedures : Enzymatic routes have concentrated on integrating the DHAP formation with upstream or downstream catalytic steps, leading to multi-enzyme arrangements with up to seven enzymes operating simultaneously .

- Results or Outcomes : While the enzymatic routes suffer from complex product mixtures and the need to assemble multiple enzymes into one reaction scheme, both types of routes will require further improvement to serve as a basis for a scalable route to DHAP .

Safety And Hazards

properties

IUPAC Name |

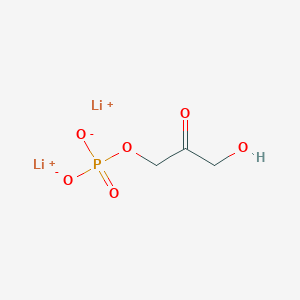

dilithium;(3-hydroxy-2-oxopropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O6P.2Li/c4-1-3(5)2-9-10(6,7)8;;/h4H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIKESRFRWLYIA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(C(=O)COP(=O)([O-])[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Li2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585136 | |

| Record name | Dilithium 3-hydroxy-2-oxopropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydroxyacetone phosphate dilithium salt | |

CAS RN |

102783-56-2 | |

| Record name | Dilithium 3-hydroxy-2-oxopropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)

![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)